molecular formula C10H11NO2 B014999 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid CAS No. 67123-97-1

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B014999
CAS No.: 67123-97-1
M. Wt: 177.2 g/mol
InChI Key: BWKMGYQJPOAASG-UHFFFAOYSA-N
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Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry and Drug Development

Tic serves as a versatile building block in the synthesis of bioactive compounds. Its structure allows it to act as a surrogate for proline and a rigid analogue of phenylalanine or tyrosine, making it useful in peptide and peptidomimetic design.

1.1. Peptide-Based Drugs

Tic has been incorporated into several peptide-based drugs due to its ability to stabilize conformations that are beneficial for biological activity. A notable example is the substitution of Tic for proline in the drug enalapril, which led to the development of quinapril, an approved medication for hypertension .

1.2. Enzyme Inhibitors

Tic derivatives have been explored as inhibitors for various enzymes:

  • Angiotensin-Converting Enzyme (ACE) Inhibitors : Modifications of Tic have shown efficacy in inhibiting ACE, which plays a crucial role in regulating blood pressure .
  • Prolyl Endopeptidase Inhibitors : Tic's structural rigidity allows it to effectively inhibit prolyl endopeptidase, an enzyme involved in neuropeptide metabolism, thus offering potential therapeutic benefits for conditions like depression and anxiety .

Neurological Applications

Tic and its derivatives have been investigated for their potential in treating neurological disorders, particularly those involving dopaminergic systems.

2.1. Parkinson's Disease

Research indicates that Tic derivatives can be developed into medications targeting dopaminergic nerve diseases such as Parkinson's disease. These compounds may enhance the efficacy of existing dopaminergic drugs like levodopa by providing synergistic effects .

2.2. Opioid Receptor Modulation

Tic has been studied as a component in opioid ligands. Its incorporation into opioid receptor antagonists has shown promise in managing pain and addiction-related disorders .

Cancer Research

Recent studies have highlighted the potential of Tic derivatives as Bcl-2/Mcl-1 inhibitors, which are crucial targets in cancer therapy due to their role in regulating apoptosis . These compounds may enhance the effectiveness of existing cancer treatments by promoting programmed cell death in cancer cells.

Synthesis and Structural Modifications

The synthesis of Tic derivatives employs various methods including:

  • Pictet–Spengler Reaction : A classical method used for constructing tetrahydroisoquinoline frameworks.
  • Diels–Alder Reaction : A modern synthetic approach that allows for greater structural diversity among Tic derivatives .

Case Studies and Research Findings

Application AreaExample Use CaseKey Findings
Peptide-Based DrugsQuinapril (ACE inhibitor)Effective treatment for hypertension
Neurological DisordersParkinson’s Disease treatmentEnhances effects of dopaminergic drugs
Cancer TherapyBcl-2/Mcl-1 inhibitionPromotes apoptosis in cancer cells
Opioid Receptor ModulationOpioid antagonistsPotential reduction in addiction-related behaviors

Comparison with Similar Compounds

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid is unique due to its constrained structure and its role as a phenylalanine analog. Similar compounds include:

This detailed overview provides a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (THIQ3CA) is a significant compound within the isoquinoline family, known for its diverse biological activities. This article explores the biological activity of THIQ3CA, highlighting its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Overview of this compound

THIQ3CA is a constrained analog of phenylalanine and serves as a core structural unit in various biologically active compounds. Its unique structure allows for interactions with multiple biological targets, making it a subject of extensive research in medicinal chemistry.

Neuroprotective Properties

THIQ3CA and its derivatives have shown potential in treating neurodegenerative diseases. For instance, certain derivatives have been reported to enhance dopaminergic signaling and exhibit protective effects against neuronal damage associated with Parkinson's disease. Research indicates that these compounds can act as agonists for dopamine receptors, promoting neuroprotection and improving motor function in animal models .

Anticoagulant Activity

Recent studies have identified THIQ3CA as a key scaffold for novel anticoagulants. Compounds derived from THIQ3CA have been developed to inhibit factor Xa (fXa), a crucial enzyme in the coagulation cascade. These compounds demonstrated significant anticoagulant activity in vitro and in vivo, suggesting their potential use in managing thromboembolic disorders .

Antimicrobial Effects

THIQ3CA derivatives have also displayed antimicrobial properties against various pathogens. Studies have shown that certain modifications to the THIQ scaffold can enhance its activity against bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Cystic Fibrosis Treatment

A series of THIQ3CA diamides have been synthesized that significantly increase chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein. These compounds exhibited improved potency over previous leads, highlighting their potential as therapeutic agents for cystic fibrosis .

Structure-Activity Relationships (SAR)

The biological activity of THIQ3CA is heavily influenced by its structural modifications. The following table summarizes some key findings related to SAR:

Modification Biological Activity Reference
Hydroxymethyl group at position 3Increased PPAR gamma agonist activity
Electron-rich substituentsEnhanced anticoagulant properties
Alkyl substitutionsImproved antimicrobial activity
Diamide formationIncreased chloride transport in CFTR mutant cells

Case Study 1: Anticoagulant Development

A recent study utilized THIQ3CA derivatives to develop new anticoagulants targeting fXa. The lead compound exhibited an EC50 value in the low nanomolar range and demonstrated efficacy in animal models of thrombosis. This research emphasizes the potential of THIQ3CA as a scaffold for drug development aimed at thromboembolic diseases .

Case Study 2: Neuroprotective Effects

In a study investigating neuroprotective effects against Parkinson's disease, researchers synthesized several THIQ3CA derivatives that were tested in mouse models. The most promising derivative significantly improved motor functions and reduced neurodegeneration markers compared to control groups, supporting its potential therapeutic application .

Q & A

Basic Research Questions

Q. How is 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid synthesized for use in peptide chemistry?

The compound is synthesized via coupling reactions using Boc-protected intermediates. For example, Boc-(R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid is coupled with amines under conditions involving DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole), followed by deprotection with hydrogen chloride in methanol. This method ensures efficient incorporation into peptide chains while preserving stereochemical integrity .

Q. Why is this compound considered a conformationally constrained phenylalanine analogue?

The rigid tetrahydroisoquinoline ring restricts rotational freedom around the Cα–Cβ bond, mimicking phenylalanine’s structure while enforcing specific side-chain orientations. This constraint stabilizes β-bend or helical conformations in peptides, making it valuable for designing peptides with defined tertiary structures .

Q. How does solvent choice affect the stability of peptides containing this compound?

Solvent polarity and pH significantly influence reaction kinetics. In DMSO, Tic-containing peptides undergo rapid spontaneous cyclization to form 2,5-dioxopiperazines (first-order kinetics), whereas aqueous solutions slow this process. Adjusting pH (e.g., acidic conditions) can mitigate undesired side reactions during peptide synthesis .

Advanced Research Questions

Q. What strategies enhance the enantioselectivity of organocatalysts derived from this compound?

Enantioselectivity is improved by modifying N-substituents (e.g., electron-withdrawing groups) and optimizing reaction parameters (solvent, temperature). For instance, Ru complexes with Tic-based ligands achieved 94% enantiomeric excess (ee) in ketone hydrogenations, while Cu(II) catalysts with Tic-derived oxazolines yielded 77% ee in Henry reactions .

Q. How do Tic derivatives act as HDAC inhibitors, and what in vivo efficacy has been demonstrated?

Hydroxamic acid-functionalized Tic derivatives (e.g., compound 34b) inhibit HDAC8 with mid-nM IC50 values. In vivo studies using MDA-MB-231 xenograft models showed tumor growth inhibition surpassing SAHA (vorinostat), attributed to improved pharmacokinetic profiles and target engagement .

Q. What conformational challenges arise in Tic-containing peptides, and how are they analyzed?

Hindered rotation around the amide bond in N-acetylated Tic derivatives produces rotamers. These conformers are characterized using NMR spectroscopy and semiempirical calculations (e.g., AM1 methods), revealing distinct energy barriers and population ratios under varying conditions .

Q. How does Tic influence cis-trans isomerization in peptide bonds?

Tic’s rigidity alters the isomerization equilibrium. In peptides with Tic at position 2, cis-trans ratios depend on adjacent amino acid configurations (e.g., Pro vs. Tic). Position 3 residues show minimal impact, indicating limited side-chain interactions during isomerization .

Q. What methodologies evaluate the PPAR agonist activity of Tic derivatives?

PPARγ/α transactivation assays (luciferase reporter systems) and PTP-1B inhibition assays are used. Compound 14 exhibited dual PPAR agonist activity (EC50 = 0.3 μM for PPARγ) and PTP-1B inhibition (IC50 = 1.2 μM), suggesting multi-target pharmacological potential .

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-4,9,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKMGYQJPOAASG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

41994-51-8 (hydrochloride)
Record name 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
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DSSTOX Substance ID

DTXSID80868286
Record name 1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid
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Molecular Weight

177.20 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

67123-97-1, 35186-99-3, 103733-65-9
Record name 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
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Record name 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
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Record name 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
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Record name NSC14794
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Record name 1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid
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Record name (±)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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Record name 1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

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